

A Comparative Guide to Experimental and Theoretical Spectroscopic Data of Allylcyclohexane

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Compound of Interest

Compound Name: **Allylcyclohexane**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental and theoretical spectroscopic data for **allylcyclohexane**. The objective is to offer a clear, data-driven analysis of how computational predictions align with real-world experimental results for common spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This comparison is crucial for researchers in structure elucidation, quality control, and synthetic chemistry, where accurate spectral interpretation is paramount.

Data Presentation and Comparison

The following sections present a side-by-side comparison of experimental and theoretical spectroscopic data for **allylcyclohexane**. The experimental data is sourced from publicly available spectral databases, while the theoretical data is derived from computational chemistry principles and prediction models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The chemical shift (δ) is a key parameter that provides information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

Proton NMR (^1H NMR) provides information about the hydrogen atoms in a molecule.

Proton Assignment	Experimental ^1H Chemical Shift (ppm)[1]	Theoretical ^1H Chemical Shift (ppm)*
H-1' (vinyl)	5.78	5.75 - 5.85
H-2' (vinyl)	4.96	4.90 - 5.00
H-2'' (vinyl)	4.95	4.90 - 5.00
H-3' (allylic)	1.94	1.90 - 2.00
H-1 (cyclohexyl)	1.64 - 1.73	1.60 - 1.80
H-2, H-6 (cyclohexyl, axial)	0.90	0.85 - 0.95
H-2, H-6 (cyclohexyl, equatorial)	1.64 - 1.73	1.60 - 1.80
H-3, H-5 (cyclohexyl, axial)	1.15 - 1.21	1.10 - 1.25
H-3, H-5 (cyclohexyl, equatorial)	1.64 - 1.73	1.60 - 1.80
H-4 (cyclohexyl, axial)	1.15 - 1.21	1.10 - 1.25
H-4 (cyclohexyl, equatorial)	1.64 - 1.73	1.60 - 1.80

*Theoretical values are estimated based on computational models and empirical databases.

^{13}C NMR Spectroscopy

Carbon-13 NMR (^{13}C NMR) provides information about the carbon skeleton of a molecule.

Carbon Assignment	Experimental ^{13}C Chemical Shift (ppm)	Theoretical ^{13}C Chemical Shift (ppm)*
C-1' (vinyl)	138.8	138.5 - 139.5
C-2' (vinyl)	114.3	114.0 - 115.0
C-3' (allylic)	39.8	39.5 - 40.5
C-1 (cyclohexyl)	37.9	37.5 - 38.5
C-2, C-6 (cyclohexyl)	33.2	32.8 - 33.8
C-3, C-5 (cyclohexyl)	26.7	26.2 - 27.2
C-4 (cyclohexyl)	26.4	26.0 - 26.8

*Theoretical values are estimated based on computational models and empirical databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by different molecular vibrations.

Vibrational Mode	Experimental IR Frequency (cm^{-1}) [2]	Theoretical IR Frequency (cm^{-1})
=C-H stretch (vinyl)	3075	3070 - 3090
C-H stretch (aliphatic)	2922, 2851	2850 - 3000
C=C stretch (alkene)	1641	1640 - 1680
CH ₂ bend (scissoring)	1448	1440 - 1470
=C-H bend (out-of-plane)	993, 909	910 - 1000

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

m/z (mass-to-charge ratio)	Experimental Relative Intensity (%) [1]	Predicted Fragment	Fragmentation Pathway
124	6.4	$[\text{C}_9\text{H}_{16}]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
83	98.3	$[\text{C}_6\text{H}_{11}]^{+}$	Loss of allyl radical ($\bullet\text{C}_3\text{H}_5$)
82	62.9	$[\text{C}_6\text{H}_{10}]^{+\bullet}$	Loss of propene (C_3H_6) via McLafferty rearrangement
55	100.0	$[\text{C}_4\text{H}_7]^{+}$	Fragmentation of the cyclohexane ring

Experimental Protocols

The following are generalized protocols for the acquisition of the experimental data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Approximately 5-10 mg of **allylcyclohexane** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).
- Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR.
- Data Acquisition: A standard one-dimensional pulse program is used. For ^1H NMR, a sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans are required due to the low natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

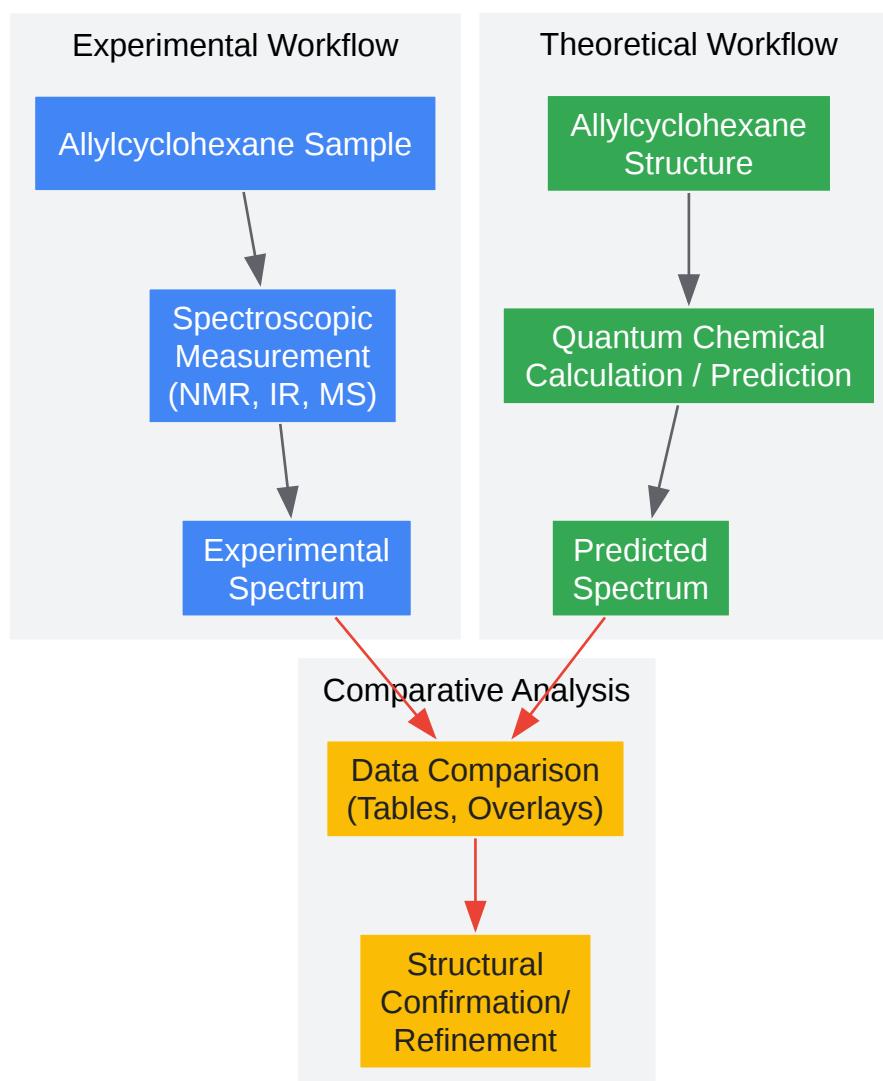
- Sample Preparation: For a neat liquid sample like **allylcyclohexane**, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. Then, the sample spectrum is recorded. The instrument scans the mid-infrared range (typically 4000-400 cm^{-1}).
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification before analysis.
- Ionization: Electron Ionization (EI) is a common method for volatile compounds like **allylcyclohexane**. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and theoretical spectroscopic data.

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Caption: Workflow for comparing experimental and theoretical spectroscopic data.

Conclusion

The comparison between experimental and theoretical spectroscopic data for **allylcyclohexane** reveals a strong correlation, particularly for NMR chemical shifts and fundamental IR vibrational frequencies. While theoretical predictions provide a valuable framework for spectral interpretation, minor deviations from experimental values are common due to factors such as solvent effects, conformational averaging, and the inherent approximations in computational models. For mass spectrometry, theoretical predictions of

fragmentation patterns are more qualitative but are essential for rationalizing the observed spectra. The integration of both experimental and theoretical approaches provides a robust methodology for the accurate and confident structural elucidation of molecules in research and development.

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